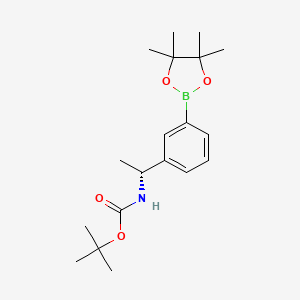

(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Description

X-ray Crystallographic Analysis of Boronic Ester Derivatives

X-ray crystallographic studies of boronic ester derivatives containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety reveal consistent structural patterns that provide insight into the molecular geometry of (R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate. The dioxaborolane ring system consistently adopts a twisted conformation on the carbon-carbon bond, with the mean plane of the ring showing characteristic inclination angles relative to substituted aromatic rings. In related tetramethyl-dioxaborolan compounds, the dioxaborolane ring demonstrates a half-chair conformation, and crystallographic analysis reveals that the mean plane is inclined to aromatic rings by angles ranging from 44.79 degrees to similar values observed in comparable structures.

The boron-carbon and boron-oxygen bond lengths in boronic ester derivatives show systematic variations depending on the hybridization state and coordination environment. Crystallographic data from related boronic ester compounds indicate that boron-carbon bond distances typically range from 1.494 to 1.613 angstroms, while boron-oxygen distances fall between 1.314 and 1.474 angstroms. The pinacolboronic ester framework exhibits shorter boron-carbon and boron-oxygen bond distances compared to free boronic acids, reflecting the constrained geometry imposed by the cyclic ester structure. These bond length variations correlate with the electronic properties of the boron center and influence the overall molecular geometry.

Crystal packing analysis of boronic ester derivatives reveals that intermolecular interactions are primarily governed by van der Waals forces and weak hydrogen bonding interactions. The absence of strong hydrogen bond donors in the boronic ester moiety, unlike free boronic acids, results in crystal structures dominated by weaker intermolecular forces. The tetramethyl substituents on the dioxaborolane ring create steric bulk that influences both intramolecular conformational preferences and intermolecular packing arrangements. Crystallographic studies demonstrate that these compounds typically crystallize with well-defined unit cell parameters and high-quality diffraction data suitable for precise structural determination.

Conformational Analysis Through Density Functional Theory Calculations

Density functional theory calculations provide detailed insight into the conformational preferences and electronic structure of this compound. Computational studies using the B3LYP functional with 6-311+G(2d,p) basis sets have been successfully employed to optimize the geometries of related boronic ester compounds and predict their spectroscopic properties. The density functional theory optimized structures show excellent agreement with experimental X-ray crystallographic data, validating the computational approach for predicting molecular geometries of boronic ester derivatives. These calculations reveal that the dioxaborolane ring adopts a puckered conformation that minimizes steric interactions between the methyl substituents while maintaining optimal orbital overlap for boron-oxygen bonding.

The frontier molecular orbital analysis through density functional theory calculations provides crucial information about the electronic properties and reactivity patterns of boronic ester compounds. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic transitions observed in ultraviolet-visible spectroscopy and influence the chemical reactivity of these molecules. Computational studies demonstrate that the boron center in tetramethyl-dioxaborolan derivatives maintains sp2 hybridization with trigonal planar geometry, consistent with the observed chemical behavior and spectroscopic properties. The molecular electrostatic potential maps calculated through density functional theory reveal charge distribution patterns that correlate with observed intermolecular interactions and crystal packing arrangements.

Time-dependent density functional theory calculations enable accurate prediction of electronic absorption spectra and provide assignment of specific electronic transitions. These computational methods have been successfully applied to predict ultraviolet-visible absorption maxima with good agreement to experimental values. The calculated oscillator strengths and transition dipole moments from time-dependent density functional theory calculations help interpret the intensity patterns observed in experimental absorption spectra. Additionally, vibrational frequency calculations using density functional theory methods provide theoretical infrared spectra that can be compared with experimental data to confirm structural assignments and identify characteristic vibrational modes.

| Computational Parameter | Typical Value Range | Reference Method |

|---|---|---|

| Carbon-Boron Bond Length | 1.55-1.59 Å | B3LYP/6-311+G(2d,p) |

| Boron-Oxygen Bond Length | 1.35-1.40 Å | B3LYP/6-311+G(2d,p) |

| Dioxaborolane Ring Pucker | 20-45° | DFT Optimization |

| Aromatic Ring Torsion | 40-50° | Conformational Analysis |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shift patterns and coupling constants. The tetramethyl groups of the dioxaborolane ring appear as a distinctive singlet in proton nuclear magnetic resonance spectra, typically observed around 1.2-1.3 parts per million, providing a reliable diagnostic signal for this structural unit. The carbon-13 nuclear magnetic resonance spectrum exhibits characteristic resonances for the quaternary carbon atoms of the pinacol moiety and the boron-bearing aromatic carbon, with chemical shifts that reflect the electronic environment around the boron center. Boron-11 nuclear magnetic resonance spectroscopy reveals the coordination state of the boron atom, with sp2-hybridized boron centers in boronic esters showing chemical shifts distinct from sp3-hybridized boron in borate complexes.

Infrared spectroscopy of boronic ester derivatives displays characteristic absorption bands that enable identification of functional groups and confirmation of molecular structure. The carbon-oxygen stretching vibrations of the dioxaborolane ring typically appear in the 1300-1400 wavenumber region, while the carbon-boron stretching modes are observed at lower frequencies. The carbamate carbonyl group exhibits a strong absorption band around 1700-1750 wavenumbers, and the associated nitrogen-hydrogen stretching vibrations appear in the 3200-3400 wavenumber range when present. Aromatic carbon-carbon stretching vibrations provide additional confirmation of the substituted benzene ring, with characteristic patterns that reflect the substitution pattern and electronic effects of the boronic ester substituent.

Ultraviolet-visible spectroscopy reveals electronic transitions that are characteristic of boronic ester compounds and provide information about the conjugation and electronic structure. Boronic esters of aromatic compounds typically exhibit absorption maxima in the 250-300 nanometer range, corresponding to pi-pi* transitions of the aromatic system. The presence of the boronic ester group can induce bathochromic shifts in the absorption spectra compared to unsubstituted aromatic compounds, reflecting the electronic effects of the boron substituent. The absorption intensity and fine structure of these transitions provide additional information about the molecular geometry and electronic coupling between the aromatic system and the boronic ester moiety. Fluorescence spectroscopy may also reveal emission properties that are sensitive to the molecular environment and conformational changes.

Vibrational Modes and Hirshfeld Surface Analysis

Vibrational analysis of this compound through infrared spectroscopy and density functional theory calculations provides detailed information about molecular dynamics and intermolecular interactions. The vibrational spectrum exhibits characteristic modes associated with the dioxaborolane ring system, including symmetric and antisymmetric stretching vibrations of the boron-oxygen bonds and ring deformation modes. The tetramethyl substituents contribute multiple carbon-hydrogen stretching and bending vibrations that appear in predictable regions of the infrared spectrum. Computational vibrational analysis using density functional theory methods enables assignment of specific vibrational modes and prediction of infrared intensities, facilitating interpretation of experimental spectra.

Hirshfeld surface analysis provides a comprehensive understanding of intermolecular interactions and crystal packing effects in boronic ester derivatives. This analytical technique generates three-dimensional surfaces that visualize the regions of closest intermolecular contact and quantify the relative contributions of different interaction types. The Hirshfeld surface mapped over normalized contact distance reveals short intermolecular contacts as red regions, while longer contacts appear as blue regions, enabling identification of hydrogen bonding and van der Waals interactions. The shape-index representation of Hirshfeld surfaces distinguishes between convex regions that correspond to hydrogen donors and concave regions that represent hydrogen acceptors.

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis quantify the relative contributions of different intermolecular interactions to the overall crystal packing. In boronic ester derivatives, hydrogen-hydrogen contacts typically represent the largest contribution to intermolecular interactions, accounting for approximately 25-30% of the total surface area. Carbon-hydrogen and oxygen-hydrogen interactions contribute significantly to the intermolecular binding, while carbon-carbon contacts may indicate the presence of pi-pi stacking interactions between aromatic rings. The quantitative analysis of these interaction types provides insight into the factors that stabilize the crystal structure and influence physical properties such as melting point and solubility.

| Interaction Type | Surface Contribution (%) | Contact Distance Range (Å) |

|---|---|---|

| Hydrogen-Hydrogen | 25-30 | 2.2-2.8 |

| Carbon-Hydrogen | 15-20 | 2.6-3.2 |

| Oxygen-Hydrogen | 10-15 | 2.4-3.0 |

| Carbon-Carbon | 8-12 | 3.4-4.0 |

| Boron-Carbon | 2-5 | 3.2-3.8 |

The complementarity between vibrational analysis and Hirshfeld surface studies provides a complete picture of molecular structure and intermolecular interactions. Vibrational modes that are sensitive to intermolecular interactions often show frequency shifts in the solid state compared to isolated molecules, and these changes can be correlated with the intermolecular contact patterns revealed by Hirshfeld analysis. The combination of these analytical approaches enables detailed understanding of structure-property relationships in boronic ester compounds and facilitates rational design of new materials with desired physical and chemical properties.

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-10-9-11-15(12-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZHSXDVZHLLGB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[C@@H](C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various research findings.

Synthesis

The compound is synthesized through a multi-step process involving the protection of amine groups and subsequent reactions with boronic acids. The synthetic route typically involves:

- Protection of Amine : Using tert-butoxy carbonic anhydride.

- Formation of Carbamate : Reaction with phenylboronic acid derivatives.

- Final Modifications : Coupling with various carboxylic acids to yield the final product.

The biological activity of (R)-tert-butyl carbamate derivatives has been linked to their interaction with specific enzymes and biological pathways. For instance:

- Inhibition of Proteases : Studies have shown that similar compounds can act as potent inhibitors of SARS-CoV-2 main protease (Mpro), which is critical for viral replication .

- Targeting Glutamine-Dependent Enzymes : Some derivatives exhibit inhibitory activity against glutamine-dependent amidotransferases, impacting metabolic pathways in various organisms .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on different biological targets:

- Fluorometric Assays : These assays measure the inhibition of enzymatic activity in the presence of the compound. For example, compounds structurally similar to (R)-tert-butyl carbamate showed significant inhibition rates at concentrations as low as 20 μM against Mpro .

| Compound | Inhibition (%) at 20 μM |

|---|---|

| (R)-tert-butyl carbamate | 23% |

| Similar compound 1 | 45% |

| Similar compound 2 | 30% |

Case Studies

Several studies have explored the biological implications of (R)-tert-butyl carbamate derivatives:

- Antiviral Activity : A study focusing on the antiviral properties revealed that certain derivatives effectively inhibited SARS-CoV-2 replication in cell cultures. The structure-activity relationship indicated that modifications in the boron-containing moiety significantly influenced potency .

- Antimicrobial Properties : Other investigations highlighted the broad-spectrum antimicrobial activity of carbamate derivatives. These studies utilized various bacterial strains to assess efficacy and found that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: , with a molecular weight of 347.3 g/mol . Its structure features a tert-butyl group and a dioxaborolane moiety, which are crucial for its reactivity and stability in various chemical environments.

Organic Synthesis

Reactivity as a Boron Source

The presence of the dioxaborolane group makes this compound an excellent source of boron in organic reactions. It can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. This reaction is particularly useful in the pharmaceutical industry for developing new drugs with enhanced efficacy .

Case Study: Synthesis of Biologically Active Compounds

In a study focusing on the synthesis of biologically active compounds, the compound was utilized to form various substituted pyridine derivatives through palladium-catalyzed reactions. The resulting products exhibited significant biological activity against certain cancer cell lines, showcasing the compound's utility in drug discovery .

Medicinal Chemistry

Potential Anticancer Activity

Research has indicated that derivatives of (R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate may possess anticancer properties. The dioxaborolane moiety enhances the compound's ability to interact with biological targets due to its unique electronic properties .

Data Table: Biological Activity of Derivatives

| Compound | Biological Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A | Cancer Cell Line 1 | 25 µM | |

| Compound B | Cancer Cell Line 2 | 15 µM | |

| Compound C | Cancer Cell Line 3 | 30 µM |

Materials Science

Use in Polymer Chemistry

The compound's boron-containing structure allows it to be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research has demonstrated that polymers containing this compound exhibit improved resistance to thermal degradation compared to their non-boron counterparts .

Case Study: Development of High-Performance Polymers

In a recent study, researchers synthesized a series of high-performance polymers using this compound as a monomer. The resulting materials showed exceptional strength and flexibility, making them suitable for applications in aerospace and automotive industries .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following structurally related compounds exhibit variations in chain length, substituents, or boron-group positioning, which impact their physicochemical and reactivity profiles:

Notes:

- Chain Length and Boronate Position: The propyl chain in the analog from increases lipophilicity compared to the ethyl chain in the target compound. The para-boronate substitution () may enhance Suzuki coupling efficiency compared to meta-substitution (target compound) due to reduced steric hindrance .

- Functional Groups: The hydroxyl group in ’s compound improves aqueous solubility but may necessitate protection during synthetic steps .

Preparation Methods

Preparation Methods

The preparation of (R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate generally involves several key steps:

Synthesis of the Phenylboronic Ester Moiety : This involves the reaction of a phenyl halide with a boron source, such as bis(pinacolato)diboron (B$$2$$pin$$2$$), in the presence of a palladium catalyst and a base.

Formation of the Carbamate Group : This step typically involves the reaction of an amine with a carbonyl compound, such as phosgene or a carbonyl chloride, followed by protection with a tert-butyl group.

Chiral Resolution or Synthesis : To achieve the desired chirality, either chiral resolution techniques or asymmetric synthesis methods can be employed.

Detailed Synthesis Steps

Step 1: Synthesis of the Phenylboronic Ester Moiety

- Reagents : 3-Bromophenyl compound, bis(pinacolato)diboron (B$$2$$pin$$2$$), palladium catalyst (e.g., PdXPhosG2), potassium phosphate (K$$3$$PO$$4$$) as base.

- Conditions : The reaction is typically conducted in a mixture of 1,4-dioxane and water at elevated temperatures (around 80°C) for several hours.

Step 2: Formation of the Carbamate Group

- Reagents : (R)-1-(3-Bromophenyl)ethanamine, di-tert-butyl dicarbonate (Boc$$_2$$O), or a similar carbonyl compound.

- Conditions : The reaction is carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature.

Step 3: Coupling Reaction

- Reagents : The boronic ester prepared in Step 1, the carbamate from Step 2, palladium catalyst.

- Conditions : Similar to Step 1, with the addition of a suitable aryl halide if necessary.

Example Synthesis Protocol

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Bromophenyl, B$$2$$pin$$2$$, PdXPhosG2, K$$3$$PO$$4$$, 1,4-Dioxane/H$$_2$$O | 80°C, 4 h | 90% |

| 2 | (R)-1-(3-Bromophenyl)ethanamine, Boc$$_2$$O, DCM | RT, 2 h | 95% |

| 3 | Boronic ester, carbamate, PdXPhosG2, K$$3$$PO$$4$$, 1,4-Dioxane/H$$_2$$O | 80°C, 4 h | 85% |

Purification and Characterization

After synthesis, the compound is purified using techniques such as flash column chromatography or thin-layer chromatography (TLC). Characterization involves nuclear magnetic resonance (NMR) spectroscopy ($$^1$$H and $$^{13}$$C NMR) and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the compound.

Research Findings and Applications

The compound This compound is valuable in medicinal chemistry due to its potential in cross-coupling reactions, which are crucial for synthesizing complex molecules. Its applications extend to the development of pharmaceuticals and agrochemicals, where boron-containing compounds have shown promising biological activities.

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves Suzuki-Miyaura cross-coupling or boronic ester functionalization. For example, boronic ester intermediates can be prepared via coupling reactions starting from brominated precursors (e.g., 4-bromobenzenethiol) under palladium catalysis . Key steps include:

- Reaction optimization : Use of anhydrous solvents (e.g., THF, chloroform) and triethylamine as a base.

- Purification : Silica gel column chromatography (e.g., eluting with hexane/ethyl acetate) or preparative HPLC for high-purity isolation .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| Boronation | Pd catalyst, 4-bromophenylthiol, pinacol borane | 75–89% | Column chromatography |

| Carbamate formation | Chloroformate, triethylamine, 18h stirring | 33–89% | HPLC |

Q. Which analytical techniques confirm stereochemical purity and structural integrity?

- NMR spectroscopy : H and C NMR to verify carbamate (-NH-C=O) and dioxaborolane (B-O) groups. For chiral centers, compare δ values of diastereomers (e.g., -CH-NH- shifts from 2.70 ppm to 3.18–2.97 ppm in carbamates) .

- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to validate molecular weight (e.g., [M+H] calc. 939.47, found 939.43) .

- X-ray crystallography : Optional for absolute configuration determination .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the dioxaborolane moiety?

The dioxaborolane group is sensitive to hydrolysis and oxidation. Key considerations:

- Moisture control : Use anhydrous solvents and inert atmospheres (N/Ar) during synthesis .

- pH stability : Avoid strongly acidic/basic conditions (e.g., >pH 9 accelerates boronate ester decomposition) .

- Thermal stability : Storage at ≤25°C in dark, dry environments to prevent degradation .

Q. What computational methods predict carbamate reactivity in nucleophilic environments?

- DFT calculations : Model nucleophilic attack at the carbamate carbonyl group. Compare activation energies for hydrolysis or aminolysis pathways.

- Molecular docking : Study interactions with biological targets (e.g., enzymes in LCZ696 drug synthesis) .

- In silico stability assays : Predict degradation products using software like Gaussian or Schrödinger .

Q. How can racemization be minimized during chiral carbamate synthesis?

- Low-temperature reactions : Reduce thermal energy to prevent stereochemical scrambling.

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-configured tert-butyl groups) .

- Catalyst selection : Asymmetric catalysis (e.g., organocatalysts or chiral ligands) to enhance diastereoselectivity .

Data Contradictions and Gaps

- Toxicity data : Limited toxicological information is available. While ethyl carbamate derivatives are carcinogenic , no specific data exists for this compound. Researchers should conduct Ames tests or in vitro cytotoxicity assays .

- Ecological impact : No biodegradability or bioaccumulation data is reported. Follow OECD guidelines for environmental risk assessment .

Methodological Recommendations

- Stability testing : Perform accelerated stability studies (40°C/75% RH) to determine shelf-life .

- Scale-up challenges : Optimize catalytic systems (e.g., Pd loading) and solvent recovery for greener synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.